molecular formula C4H2Br2S B118489 2,3-Dibromothiophene CAS No. 3140-93-0

2,3-Dibromothiophene

Cat. No.: B118489
CAS No.: 3140-93-0
M. Wt: 241.93 g/mol
InChI Key: ATRJNSFQBYKFSM-UHFFFAOYSA-N
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Description

2,3-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2nd and 3rd positions of the thiophene ring. This compound is known for its significant role in organic synthesis, particularly in the preparation of various thiophene-based materials and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromothiophene can be synthesized through the bromination of thiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows:

C4H4S+2Br2C4H2Br2S+2HBr\text{C}_4\text{H}_4\text{S} + 2\text{Br}_2 \rightarrow \text{C}_4\text{H}_2\text{Br}_2\text{S} + 2\text{HBr} C4​H4​S+2Br2​→C4​H2​Br2​S+2HBr

The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of thiophene in a controlled environment to ensure high yield and purity. The use of automated systems for bromine addition and product separation enhances efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to form thiophene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Substitution Reactions: Products include 2,3-diaminothiophene, 2,3-dialkylthiophene, etc.

    Cross-Coupling Reactions: Products include various biaryl and polyaryl compounds.

    Reduction Reactions: Products include thiophene and its derivatives

Scientific Research Applications

2,3-Dibromothiophene has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dibromothiophene
  • 3,4-Dibromothiophene
  • 2-Bromothiophene
  • 3-Bromothiophene

Comparison: 2,3-Dibromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. For instance, 2,5-Dibromothiophene is more commonly used in the synthesis of polythiophenes due to its symmetrical structure, while this compound is preferred for specific substitution and cross-coupling reactions .

Properties

IUPAC Name

2,3-dibromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ATRJNSFQBYKFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2S
Source PubChem
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DSSTOX Substance ID

DTXSID80185324
Record name 2,3-Dibromothiophene
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Molecular Weight

241.93 g/mol
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CAS No.

3140-93-0
Record name 2,3-Dibromothiophene
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Record name 2,3-Dibromothiophene
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Record name 2,3-Dibromothiophene
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Q & A

Q1: What is the molecular formula and weight of 2,3-dibromothiophene?

A1: this compound has the molecular formula C4H2Br2S and a molecular weight of 241.92 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound. * NMR Spectroscopy: [, , ] provides insights into the proton and carbon chemical shifts and coupling constants, crucial for structural elucidation and studying reaction mechanisms. * Vibrational Spectroscopy: [] offers information about the vibrational modes of the molecule.

Q3: Can this compound participate in cross-coupling reactions?

A3: Yes, this compound readily undergoes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction []. This reactivity stems from the activation of the carbon-bromine bonds by the palladium catalyst, enabling the formation of new carbon-carbon bonds with various coupling partners.

Q4: What is the regioselectivity observed in reactions of this compound?

A4: The regioselectivity of reactions involving this compound depends on the reaction conditions and the nature of the reactants. For instance, studies on the Suzuki-Miyaura reaction [] and hydrodebromination [] have demonstrated the possibility of achieving site-selective transformations, leading to the formation of specific isomers.

Q5: Are there examples of multifold carbon-sulfur coupling reactions using this compound?

A5: Yes, research has demonstrated the synthesis of di-, tri-, and tetrasulfides through multifold carbon-sulfur cross-coupling reactions using indium tri(organothiolates) with this compound as a starting material. [] This reaction proceeds efficiently in a one-pot procedure, highlighting the versatility of this compound in constructing diverse sulfur-containing compounds.

Q6: How do structural modifications of this compound impact its reactivity?

A6: Substituents on the thiophene ring can significantly influence the reactivity of this compound. Electron-withdrawing groups generally enhance the reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. Understanding these electronic effects is crucial for designing and optimizing synthetic strategies involving this compound.

Q7: Have computational methods been employed to study this compound?

A7: Yes, density functional theory (DFT) calculations have been used to predict NMR parameters such as chemical shifts and spin-spin coupling constants of this compound. [] This information aids in interpreting experimental NMR spectra and understanding the electronic structure of the molecule.

Q8: Can this compound be used in NMR quantum computing?

A8: While this compound possesses the necessary nuclear spins for quantum computing applications, DFT calculations suggest it is limited to only two qubits due to its spectroscopic properties at a field strength of 7.0 T. [] Further structural modifications might be necessary to improve its suitability for this application.

Q9: What are some notable applications of this compound derivatives?

A9: this compound serves as a precursor for various functionalized thiophene derivatives, which find applications in materials science and medicinal chemistry. For example, researchers have synthesized:

  • Linear and branched oligothiophenes: These materials hold promise for organic electronics due to their semiconducting properties. []
  • Pyridine-substituted hydroxythiophenes: These compounds exhibit potential biological activities and can serve as valuable building blocks for drug discovery. []
  • Naphthothiophenes: These molecules are of interest in organic electronics and photonics. []

Q10: How does the halogen dance phenomenon affect reactions with this compound?

A10: The "halogen dance" refers to the rapid migration of halogen atoms on aromatic rings, which can lead to unexpected regioisomers in reactions involving halothiophenes. Researchers have investigated the use of flow microreactors to trap transient thienyllithium intermediates generated from this compound, demonstrating control over the regioselectivity in subsequent reactions with electrophiles. []

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